2-(2-chlorophenyl)-N-(2-methylpropyl)quinazolin-4-amine
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Overview
Description
2-(2-chlorophenyl)-N-(2-methylpropyl)quinazolin-4-amine is a synthetic organic compound that belongs to the quinazoline class of compounds. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core substituted with a 2-chlorophenyl group and an N-(2-methylpropyl) group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(2-methylpropyl)quinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives and formamide.
Substitution Reactions:
N-Alkylation: The N-(2-methylpropyl) group can be introduced via alkylation reactions using suitable alkyl halides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(2-methylpropyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the quinazoline core or the substituents.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst (e.g., palladium on carbon) can be used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated analogs.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent for treating diseases.
Industry: Potential use in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-methylpropyl)quinazolin-4-amine would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)quinazolin-4-amine: Lacks the N-(2-methylpropyl) group.
N-(2-methylpropyl)quinazolin-4-amine: Lacks the 2-chlorophenyl group.
2-phenylquinazolin-4-amine: Lacks the chlorine atom on the phenyl ring.
Uniqueness
2-(2-chlorophenyl)-N-(2-methylpropyl)quinazolin-4-amine is unique due to the specific combination of substituents on the quinazoline core
Properties
Molecular Formula |
C18H18ClN3 |
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Molecular Weight |
311.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-(2-methylpropyl)quinazolin-4-amine |
InChI |
InChI=1S/C18H18ClN3/c1-12(2)11-20-17-14-8-4-6-10-16(14)21-18(22-17)13-7-3-5-9-15(13)19/h3-10,12H,11H2,1-2H3,(H,20,21,22) |
InChI Key |
KGTBIDTZMFCMBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=NC(=NC2=CC=CC=C21)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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